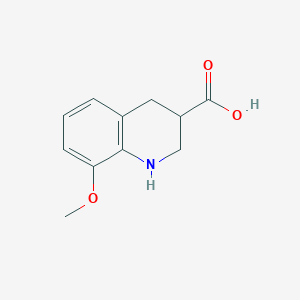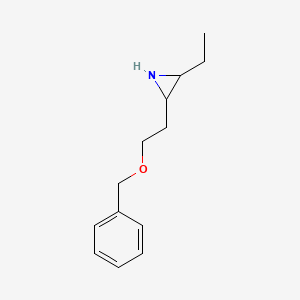
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine is an organic compound that features an aziridine ring substituted with a benzyloxyethyl group and an ethyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The benzyloxy group provides additional functionality, making this compound of interest in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine typically involves the following steps:
Formation of the Benzyloxyethyl Intermediate: This can be achieved by reacting benzyl alcohol with ethylene oxide in the presence of a base to form 2-(benzyloxy)ethanol.
Aziridine Ring Formation: The intermediate is then reacted with an ethylamine derivative under conditions that promote aziridine ring closure.
Industrial Production Methods
Industrial production methods for aziridines often involve similar steps but are optimized for scale. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and optimized reaction conditions are employed to minimize by-products and enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aziridine ring can be reduced to form ethylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate ring opening.
Major Products
Oxidation: Benzyloxyacetic acid or benzaldehyde derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted ethylamines depending on the nucleophile used.
Scientific Research Applications
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of aziridine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)ethyl)-3-ethylaziridine involves its high reactivity due to the strained aziridine ring. This strain makes the ring susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The benzyloxy group can participate in various reactions, providing additional sites for chemical modification .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethanol: Shares the benzyloxyethyl group but lacks the aziridine ring, making it less reactive.
2-Benzyloxy-1-methylpyridinium triflate: Used in similar synthetic applications but has a different core structure.
Phenethylamines: Structurally similar but with different functional groups and applications.
Uniqueness
2-(2-(Benzyloxy)ethyl)-3-ethylaziridine is unique due to its combination of an aziridine ring and a benzyloxyethyl group, providing a balance of reactivity and functionality that is valuable in various chemical syntheses and applications .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-ethyl-3-(2-phenylmethoxyethyl)aziridine |
InChI |
InChI=1S/C13H19NO/c1-2-12-13(14-12)8-9-15-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
InChI Key |
XYJHFZOMTQYRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(N1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


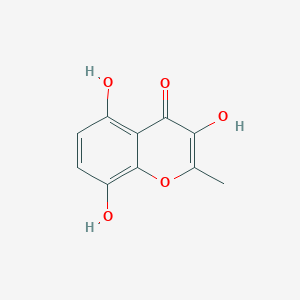

![2-Chloro-9-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11894404.png)
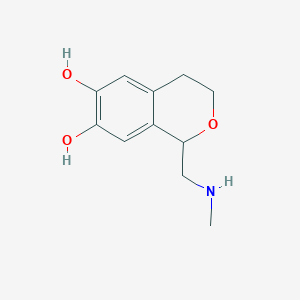
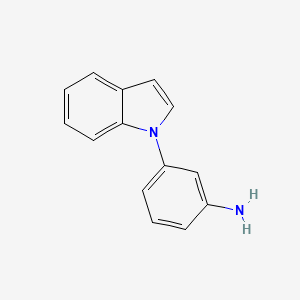
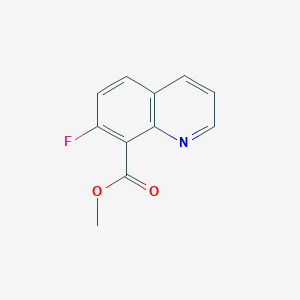
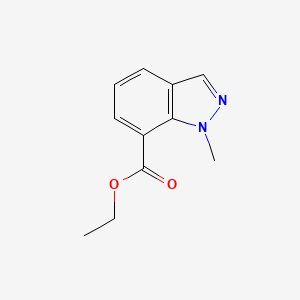
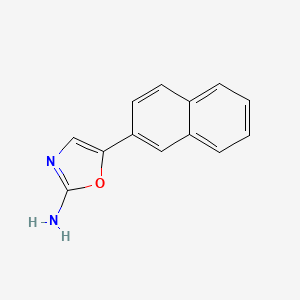
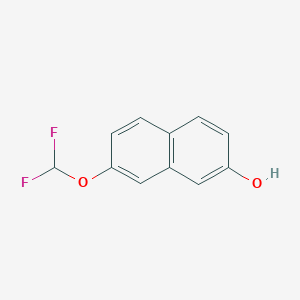
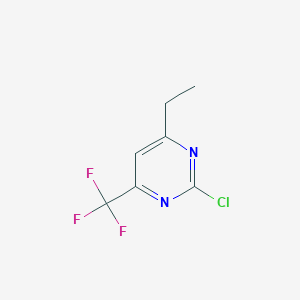
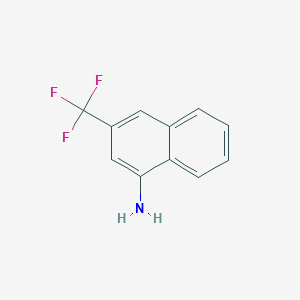
![5-chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B11894451.png)

